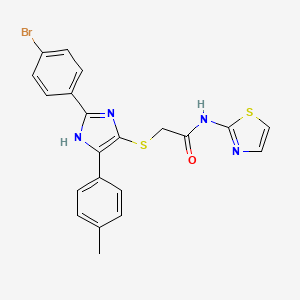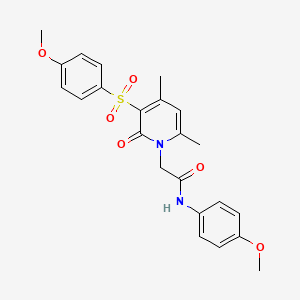
N-(4-methoxyphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H24N2O6S and its molecular weight is 456.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
One significant application of compounds related to N-(4-methoxyphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is in the field of anticonvulsant therapy. A derivative compound, 4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide, has demonstrated significant anticonvulsive effects in research, offering complete protection against picrotoxin-induced convulsion (Farag et al., 2012).
Catalytic Synthesis in Green Chemistry
N-(3-Amino-4-methoxyphenyl)acetamide, a compound structurally related to the query molecule, is an important intermediate for the production of azo disperse dyes. Research has focused on using novel catalysts like Pd / C for the green synthesis of this compound, indicating a potential application in eco-friendly chemical synthesis and industrial processes (Zhang Qun-feng, 2008).
Cancer Research
There is evidence that derivatives of the queried compound have applications in cancer research. One study involved modifying N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide to reduce its toxicity while retaining antiproliferative activity against human cancer cell lines, indicating its potential as an anticancer agent (Wang et al., 2015).
Enzyme Inhibition
Compounds related to the queried molecule have also been investigated for their potential as enzyme inhibitors. For instance, novel 3,4,5-trisubstituted-1,2,4-triazole analogues, including derivatives containing the 4-methoxyphenylsulfonyl moiety, were synthesized and evaluated for their inhibition potential against enzymes like carbonic anhydrase and acetylcholinesterase (Virk et al., 2018).
Antibacterial Research
Derivatives of the compound have shown antibacterial activity. For example, synthesized compounds like 4-(4-Methoxy-phenylamino)-2-oxo-2H-chromene-3-sulfonyl chloride have demonstrated high levels of bacteriostatic and bactericidal activity against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).
Molecular Docking and Computational Studies
Molecular docking and computational studies have been conducted on sulfonamide derivatives, including those containing the 4-methoxyphenyl moiety. These studies have aimed to understand the interactions of these molecules with the active sites of enzymes, revealing their potential in drug design and development (Abbasi et al., 2018).
Insecticidal Activity
Research has also explored the insecticidal properties of pyridine derivatives, including those with a 4-methoxyphenyl component, against pests such as the cowpea aphid, Aphis craccivora Koch. These studies indicate the potential use of these compounds in agricultural pest control (Bakhite et al., 2014).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-15-13-16(2)25(14-21(26)24-17-5-7-18(30-3)8-6-17)23(27)22(15)32(28,29)20-11-9-19(31-4)10-12-20/h5-13H,14H2,1-4H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJLRSVOXZPUMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2382200.png)
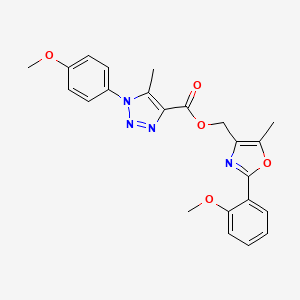
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2382205.png)
![N-(1-cyanocyclobutyl)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2382206.png)
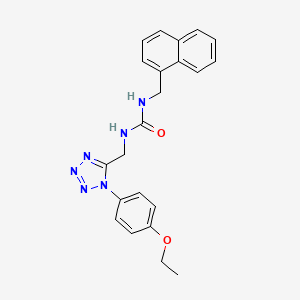


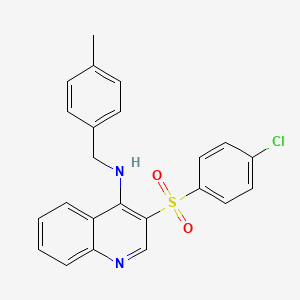

![1-Bromo-4-[difluoro(methoxy)methyl]benzene](/img/structure/B2382215.png)

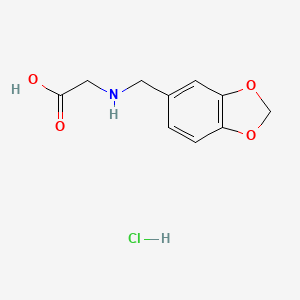
![1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382220.png)
